molecular formula C9H11NO3 B13672682 Methyl 2-methoxy-6-methylisonicotinate

Methyl 2-methoxy-6-methylisonicotinate

Cat. No.: B13672682
M. Wt: 181.19 g/mol
InChI Key: JMRHQVOZTYSPLA-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-6-methylisonicotinate is a pyridine-derived ester characterized by a methoxy group at the 2-position and a methyl group at the 6-position of the isonicotinate ring. These compounds are typically intermediates in pharmaceutical or agrochemical synthesis, leveraging their electronic and steric properties for reactivity tuning .

Properties

IUPAC Name

methyl 2-methoxy-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)5-8(10-6)12-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRHQVOZTYSPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methoxy-6-methylisonicotinate typically involves the esterification of 2-methoxy-6-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-6-methylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-methoxy-6-methylisonicotinate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-6-methylisonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties between methyl 2-methoxy-6-methylisonicotinate and its analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Notable Properties
This compound (Target) C9H11NO3 (inferred) 2-OCH3, 6-CH3 Methoxy, methyl, ester Hypothesized moderate polarity, potential for hydrogen bonding via ester carbonyl
Methyl 2-chloro-6-methoxyisonicotinate C8H8ClNO3 2-Cl, 6-OCH3 Chloro, methoxy, ester Higher reactivity due to electron-withdrawing Cl; used in cross-coupling reactions
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate C9H9F2NO3 2-CF2H, 6-OCH3 Difluoromethyl, methoxy, ester Enhanced metabolic stability; fluorination improves lipophilicity
Ethyl 2-chloro-6-methoxynicotinate C9H10ClNO3 2-Cl, 6-OCH3, ethyl ester Chloro, methoxy, ethyl ester Longer alkyl chain increases hydrophobicity; slower hydrolysis vs. methyl esters
2-Chloro-6-methylisonicotinic acid C7H6ClNO2 2-Cl, 6-CH3, carboxylic acid Chloro, methyl, carboxylic acid Higher acidity (pKa ~3-4); prone to salt formation

Sources :

Spectral and Analytical Data

While direct NMR or HPLC data for the target compound are unavailable, analogs like methyl shikimate () and sandaracopimaric acid methyl ester () highlight the importance of spectral techniques in verifying substitution patterns. For example:

  • Methyl Shikimate : Characterized by distinct ¹H NMR peaks for ester methyl (δ ~3.7 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Chlorinated Analogs : Chlorine substituents in methyl 2-chloro-6-methoxyisonicotinate would likely deshield adjacent protons, shifting their NMR signals upfield compared to methoxy/methyl groups .

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